molecular formula C11H10N2O B7893106 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde

3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B7893106
M. Wt: 186.21 g/mol
InChI Key: UDQJGQWPMSHYNR-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles It is characterized by a benzaldehyde moiety attached to a pyrazole ring, which is further substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-methylpyrazole with benzaldehyde under acidic or basic conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by refluxing the mixture to facilitate the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst[][4].

Major Products Formed

Scientific Research Applications

3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde: Similar structure but with different substitution patterns.

    3-(5-Methyl-1H-pyrazol-1-yl)benzaldehyde: Methyl group at a different position on the pyrazole ring.

    3-(4-Methyl-1H-pyrazol-1-yl)benzoic acid: Oxidized form of the compound.

Uniqueness

3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the pyrazole ring and the aldehyde group provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-3-10(5-11)8-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQJGQWPMSHYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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